molecular formula C7H4ClNO2 B3179199 2-Chlorobenzo[d]oxazol-5-ol CAS No. 950644-38-9

2-Chlorobenzo[d]oxazol-5-ol

Cat. No.: B3179199
CAS No.: 950644-38-9
M. Wt: 169.56 g/mol
InChI Key: GSQOGGPHRHQUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorobenzo[d]oxazol-5-ol is an organic compound with the molecular formula C₇H₄ClNO₂ It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzo[d]oxazol-5-ol typically involves multiple steps, starting from readily available raw materials. One common method involves the following steps:

    Reduction: 2-nitro-4-methylphenol is reduced to form 2-amino-4-methylphenol.

    Cyclization: The amino group undergoes cyclization to form the benzoxazole ring.

    Chlorination: The benzoxazole derivative is then chlorinated to introduce the chlorine atom at the 2-position.

    Oxidation: Finally, the compound is oxidized to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzo[d]oxazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups like amines or thiols .

Scientific Research Applications

2-Chlorobenzo[d]oxazol-5-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorobenzo[d]oxazol-5-ol stands out due to its unique combination of chemical properties and biological activities. Its chlorine atom at the 2-position enhances its reactivity and allows for the introduction of various functional groups through substitution reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-chloro-1,3-benzoxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQOGGPHRHQUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313533
Record name 2-Chloro-5-benzoxazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950644-38-9
Record name 2-Chloro-5-benzoxazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950644-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-benzoxazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorobenzo[d]oxazol-5-ol
Reactant of Route 2
Reactant of Route 2
2-Chlorobenzo[d]oxazol-5-ol
Reactant of Route 3
2-Chlorobenzo[d]oxazol-5-ol
Reactant of Route 4
Reactant of Route 4
2-Chlorobenzo[d]oxazol-5-ol
Reactant of Route 5
2-Chlorobenzo[d]oxazol-5-ol
Reactant of Route 6
Reactant of Route 6
2-Chlorobenzo[d]oxazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.